Ethyl 2-[(cyanomethyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(cyanomethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound contains a cyanomethyl group and a sulfanyl group attached to a propanoate ester, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyanomethyl)sulfanyl]propanoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-bromopropanoate with sodium cyanomethylthiolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyanomethylthiolate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanomethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(cyanomethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyanomethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-[(cyanomethyl)sulfanyl]propanoate can be compared with other esters such as ethyl acetate and ethyl propanoate. Unlike these simpler esters, this compound contains additional functional groups (cyanomethyl and sulfanyl) that confer unique reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
- Isopropyl butyrate
Properties
CAS No. |
65755-64-8 |
---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H11NO2S/c1-3-10-7(9)6(2)11-5-4-8/h6H,3,5H2,1-2H3 |
InChI Key |
ODIGPSKIPUPIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SCC#N |
Origin of Product |
United States |
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